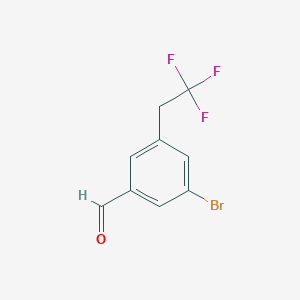
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromine atom, a trifluoroethyl group, and an aldehyde group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through the halogenation of benzene to introduce the bromine atom, followed by the alkylation to attach the trifluoroethyl group.
Vilsmeier-Haack Formylation: This method involves the formylation of the bromobenzene derivative using the Vilsmeier-Haack reagent to introduce the aldehyde group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 3-Bromo-5-(2,2,2-trifluoroethyl)benzyl alcohol.
Substitution: 3-Cyanobenzoic acid or 3-Hydroxybenzoic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may involve the inhibition of certain enzymes or signaling pathways involved in inflammation. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine
3-Bromo-N-(2,2,2-trifluoroethyl)aniline
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine
This comprehensive overview highlights the significance of 3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C9H6BrF3O |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3,5H,4H2 |
InChI Key |
QDMMZECHLUMZGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)Br)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















